

# Application Notes: Quantitative Analysis of Reticulin Fibers Using ImageJ

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## Compound of Interest

Compound Name: *Reticulin*

Cat. No.: *B1181520*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **reticulin** fibers from histological slides using the open-source software ImageJ. The protocol covers tissue preparation, staining, image acquisition, and a step-by-step guide to image analysis for robust and reproducible quantification of fibrosis.

## Introduction

**Reticulin** fibers are a type of connective tissue fiber, composed of type III collagen, that form a delicate network providing structural support to various organs, including the liver, spleen, and bone marrow. The assessment of **reticulin** fiber deposition is a critical component in the diagnosis and monitoring of various pathological conditions, particularly myelofibrosis.<sup>[1][2][3]</sup> Manual or semi-quantitative scoring of **reticulin** staining can be subjective and prone to inter-observer variability.

ImageJ, a public domain image processing program developed at the National Institutes of Health, offers a powerful and accessible platform for the quantitative analysis of histological images.<sup>[4]</sup> By employing digital image analysis techniques, researchers can obtain objective and reproducible measurements of **reticulin** fiber content, enabling a more precise evaluation of disease progression and therapeutic response.

This application note details a workflow for the quantification of **reticulin** fibers in tissue sections stained with Gordon and Sweet's silver method, followed by analysis using ImageJ.

## Experimental Protocols

### Tissue Preparation and Staining: Gordon and Sweet's Method for Reticulin

This protocol is adapted from established methods for silver impregnation of **reticulin** fibers.[5]  
[6][7]

Materials:

- Formalin-fixed, paraffin-embedded tissue sections (4-5  $\mu\text{m}$  thick) on charged slides[8]
- Xylene
- Ethanol (100%, 95%)
- Distilled water
- Potassium permanganate solution (0.5%)
- Sulphuric acid (3%)
- Oxalic acid solution (2%)
- Ferric ammonium sulfate (Iron Alum) solution (4%)
- Ammoniacal silver solution (prepare fresh)
- 10% aqueous silver nitrate
- Strong ammonia
- 3% sodium hydroxide
- Formalin solution (10%)
- Gold chloride solution (0.2%)
- Sodium thiosulfate (hypo) solution (2-5%)

- Nuclear Fast Red or other suitable counterstain
- Mounting medium

Protocol:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Transfer through 100% ethanol (2 changes, 3 minutes each).
  - Transfer through 95% ethanol (2 changes, 3 minutes each).
  - Rinse in running tap water.
  - Rinse in distilled water.[\[5\]](#)[\[6\]](#)
- Oxidation:
  - Prepare acidified potassium permanganate by mixing 95ml of 0.5% potassium permanganate with 5ml of 3% sulphuric acid.[\[5\]](#)
  - Oxidize sections in the acidified potassium permanganate solution for 3-5 minutes.[\[5\]](#)[\[9\]](#)
- Bleaching:
  - Rinse well in distilled water.
  - Decolorize in 2% oxalic acid for 1 minute, or until sections are colorless.[\[5\]](#)[\[9\]](#)
  - Wash thoroughly in distilled water.[\[5\]](#)
- Mordanting:
  - Mordant in 4% iron alum solution for 10-15 minutes.[\[5\]](#)[\[9\]](#)
  - Rinse thoroughly in several changes of distilled water.[\[5\]](#)

- Silver Impregnation:
  - Preparation of Ammoniacal Silver Solution (prepare fresh):
    - To 5 ml of 10% aqueous silver nitrate, add strong ammonia drop by drop until the initial precipitate dissolves.
    - Add 5 ml of 3% sodium hydroxide.
    - Add strong ammonia drop by drop again until the precipitate is almost completely dissolved.
    - Make up the volume to 50 ml with distilled water.[\[5\]](#)[\[7\]](#)
    - Safety Note: Ammoniacal silver solutions can be explosive when dry. Neutralize with saline solution after use.[\[5\]](#)
  - Impregnate sections in the ammoniacal silver solution for 11-30 seconds.[\[5\]](#)[\[6\]](#)
- Reduction:
  - Rinse quickly in distilled water.
  - Immediately reduce in 10% formalin for 2 minutes.[\[5\]](#)[\[9\]](#)
  - Wash well in running tap water for 2 minutes.[\[5\]](#)
- Toning and Fixation:
  - Tone in 0.2% gold chloride for 2 minutes.[\[5\]](#)[\[9\]](#) This step is optional for some tissues like liver but improves contrast.[\[5\]](#)
  - Rinse in distilled water.
  - Fix in 2% sodium thiosulfate solution for 2 minutes.[\[5\]](#)[\[9\]](#)
  - Wash in running tap water for 2 minutes.
- Counterstaining:

- Counterstain with Nuclear Fast Red for 2-5 minutes (optional).[9]
- Wash well in running tap water.
- Dehydration and Mounting:
  - Dehydrate through 95% ethanol, 100% ethanol (2 changes each).
  - Clear in xylene (2 changes).
  - Mount with a suitable mounting medium.

#### Expected Results:

- **Reticulin** fibers: Black[5][9]
- Nuclei: Red (if counterstained)[5][9]
- Background: Gray to colorless

## Image Acquisition

- Microscope Setup: Use a bright-field microscope equipped with a high-resolution digital camera.
- Magnification: Acquire images at a consistent magnification (e.g., 20x or 40x) suitable for resolving individual fibers.
- Image Format: Save images in a lossless format such as TIFF to preserve image quality.
- Consistency: Ensure consistent illumination and white balance settings for all captured images to minimize variability.

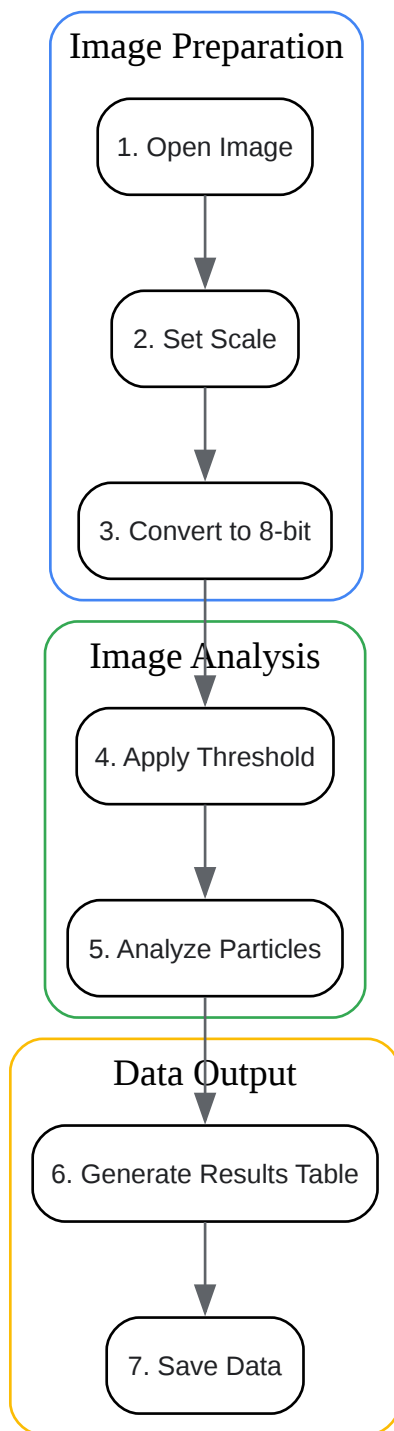
## ImageJ Quantification Protocol

This protocol outlines a semi-automated workflow for quantifying the area occupied by **reticulin** fibers.

#### Required Software:

- ImageJ or Fiji (Fiji is a distribution of ImageJ with bundled plugins).

Workflow Diagram:



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Caption: Workflow for **reticulin** fiber quantification in ImageJ.

#### Step-by-Step Protocol:

- Open Image:
  - Launch ImageJ/Fiji.
  - Go to File > Open... and select your image file.
- Set Scale:
  - If the image contains a scale bar, use the Straight Line tool to draw a line across the scale bar.
  - Go to Analyze > Set Scale....
  - Enter the Known distance and Unit of length (e.g.,  $\mu\text{m}$ ).
  - Check Global to apply this scale to all subsequent images opened during the session.
- Convert to 8-bit:
  - Convert the color image to grayscale for thresholding.
  - Go to Image > Type > 8-bit.[\[10\]](#)[\[11\]](#)
- Apply Threshold:
  - This step segments the image into features of interest (fibers) and background.
  - Go to Image > Adjust > Threshold....[\[10\]](#)
  - Adjust the sliders to highlight the **reticulin** fibers in red. The goal is to select the black fibers while excluding the background and cell nuclei.
  - The thresholding method can be kept as Default.

- Click Apply. The image will be converted to a binary (black and white) image, with the fibers of interest being black.
- Analyze Particles:
  - This function measures the area of the selected fibers.
  - Go to Analyze > Set Measurements.... Ensure Area and Area fraction are checked. Click OK.[10]
  - Go to Analyze > Analyze Particles....
  - Size (unit<sup>2</sup>): Set a minimum pixel size to exclude small artifacts. A value of 50-100 to infinity is a reasonable starting point, but this may need optimization based on image resolution and fiber thickness.
  - Circularity: This can be left at the default of 0.00-1.00.
  - Show: Select Outlines to generate an image showing the measured particles.
  - Check Display results, Clear results, and Summarize.
  - Click OK.
- Data Interpretation:
  - A Results window will appear, listing the area of each individual fiber fragment.
  - A Summary window will provide the Total Area and %Area. The %Area represents the percentage of the image area occupied by **reticulin** fibers, which is the primary quantitative endpoint.

Logical Relationship Diagram for Image Analysis:



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Caption: Logical flow of image processing steps in ImageJ.

## Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results from multiple samples or experimental groups.

Sample ID	Group	Image Number	% Reticulin Area
M-001	Control	1	2.34
M-001	Control	2	2.51
M-001	Control	3	2.45
T-001	Treatment A	1	5.67
T-001	Treatment A	2	6.12
T-001	Treatment A	3	5.89
T-002	Treatment B	1	3.11
T-002	Treatment B	2	3.45
T-002	Treatment B	3	3.28

Summary Statistics Table:

Group	N	Mean % Reticulin Area	Std. Deviation	Std. Error
Control	3	2.43	0.085	0.049
Treatment A	3	5.89	0.225	0.130
Treatment B	3	3.28	0.170	0.098

## Troubleshooting and Considerations

- Variable Staining: Silver staining can be inconsistent.[\[1\]](#)[\[3\]](#) It is crucial to maintain consistency in the staining protocol. If significant background staining occurs, it may be

necessary to adjust the thresholding parameters in ImageJ carefully for each batch of slides.

- **Thresholding Subjectivity:** The main source of potential bias in this workflow is the manual setting of the threshold. To mitigate this, one person should ideally perform the analysis for all images in a study. Alternatively, automated thresholding methods available in ImageJ (e.g., Otsu, Triangle) can be tested for consistency.
- **Batch Processing:** For analyzing a large number of images, ImageJ's macro functionality can be used to automate the entire workflow. A macro can be recorded by performing the steps on one image and then applied to a folder of images.[2]
- **Fiber-Specific Metrics:** For more detailed analysis beyond just the area fraction, plugins like DiameterJ or OrientationJ can be used to measure fiber diameter and orientation, respectively.[12]

This document provides a comprehensive guide for the quantification of **reticulin** fibers using ImageJ. By following these standardized protocols, researchers can achieve more objective and reproducible results in the assessment of fibrosis.

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